molecular formula C4H6N4OS B1447067 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide CAS No. 1375066-73-1

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Cat. No.: B1447067
CAS No.: 1375066-73-1
M. Wt: 158.18 g/mol
InChI Key: UJQISHJANPSPTN-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4OS. It is known for its significant role as an intermediate in the synthesis of various pharmaceutical compounds. This compound is characterized by a thiadiazole ring, which contains both nitrogen and sulfur atoms, making it a versatile building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of pharmaceutical compounds, indicating its interaction with enzymes involved in these synthetic pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential impact on cellular health and function . These effects are mediated through alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as an intermediate in pharmaceutical synthesis suggests that it may inhibit or activate enzymes involved in these pathways . Additionally, changes in gene expression induced by this compound can further modulate its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that similar compounds can have threshold effects, where a certain dosage is required to achieve the desired biological effect . Exceeding this threshold can result in toxicity and adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide typically involves the reaction of methyl hydrazinecarbodithioate with appropriate reagents under controlled conditions. One common method includes the Pinner reaction on deuterated acetonitrile, which is converted into Pinner salt and then into deuterated acetamidine before forming the thiadiazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using safer and more efficient reagents to avoid hazardous materials. The process may include steps such as the reaction of acetamide with chlorocarbonyl sulfinyl chloride and methyl cyanoformate .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and biological activity. Its role as an intermediate in the synthesis of fezolinetant highlights its importance in medicinal chemistry .

Properties

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQISHJANPSPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375066-73-1
Record name 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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